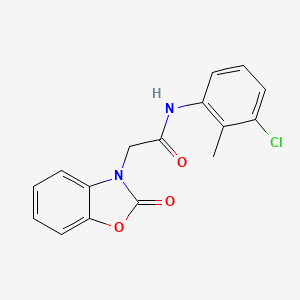
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide (BBMG) is a compound that has gained attention in the scientific community due to its potential pharmacological applications. It belongs to the family of glycine receptor antagonists and has been studied for its ability to modulate the function of these receptors in the central nervous system (CNS).
Mecanismo De Acción
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide acts as a glycine receptor antagonist and binds to the glycine receptor site on the neuron. This binding inhibits the function of the glycine receptor, which leads to a decrease in neuronal excitability and inhibition. This mechanism of action is responsible for the potential pharmacological applications of this compound in the CNS.
Biochemical and Physiological Effects:
This compound has been shown to have a dose-dependent effect on the function of glycine receptors. At low concentrations, this compound enhances the function of glycine receptors, while at high concentrations, it inhibits the function of glycine receptors. This compound has also been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal excitability and inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It also has a long half-life, which allows for longer experiments. However, this compound has some limitations. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a low bioavailability, which can make it difficult to study in vivo.
Direcciones Futuras
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide has several potential future directions for research. It can be studied for its potential use in the treatment of various CNS disorders such as pain, anxiety, and sleep disorders. It can also be studied for its potential use in the regulation of neuronal excitability and inhibition. Further research can also be conducted to improve the solubility and bioavailability of this compound, which can make it easier to work with in lab experiments and improve its potential for pharmacological applications.
Métodos De Síntesis
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide can be synthesized using a multistep process that involves the reaction of 4-bromobenzaldehyde with methylamine to form N-methyl-4-bromobenzylamine. This intermediate is then reacted with glycine methyl ester to form N~2~-methyl-N~1~-(4-bromobenzyl)glycinamide. Finally, this compound is reacted with benzylamine to form this compound.
Aplicaciones Científicas De Investigación
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide has been studied for its potential pharmacological applications in the CNS. It has been shown to modulate the function of glycine receptors, which are involved in the regulation of neuronal excitability and inhibition. Glycine receptors are also involved in the regulation of pain, anxiety, and sleep. Therefore, this compound has been studied for its potential use in the treatment of various CNS disorders such as pain, anxiety, and sleep disorders.
Propiedades
IUPAC Name |
2-[benzyl(methyl)amino]-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-19(11-13-5-3-2-4-6-13)12-16(20)18-15-9-7-14(17)8-10-15/h2-10H,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOZEPJVIHUVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198051 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B5683839.png)

![2-isopropyl-9-[4-(1,3-oxazol-5-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683846.png)
![2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5683849.png)
![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-chloro-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5683865.png)
![2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B5683870.png)
![9-[(3,5-difluoropyridin-2-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5683884.png)
![1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5683886.png)
![1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine](/img/structure/B5683890.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683895.png)


![({5-[1-(1-benzothien-2-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5683925.png)
![ethyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5683927.png)